

Spectroscopic data (NMR, IR, Mass Spec) of Chitotriose trihydrochloride

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Compound of Interest		
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An In-depth Technical Guide on the Spectroscopic Data of Chitotriose Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **chitotriose trihydrochloride** (C₁₈H₃₅N₃O₁₃·3HCl). Due to the limited availability of directly published spectra for this specific compound, this guide synthesizes information from analyses of closely related chitooligosaccharides and provides general experimental protocols applicable to its characterization.

Chemical Structure and Properties

Chitotriose is a trimer of β -(1 \rightarrow 4)-linked D-glucosamine. The trihydrochloride salt form enhances its solubility in aqueous solutions, a critical factor for many analytical techniques.

Molecular Formula: C18H35N3O13·3HCl

Molecular Weight: 610.86 g/mol

Structure:

Caption: Chemical structure of **Chitotriose Trihydrochloride**.



Spectroscopic Data

While specific datasets for **chitotriose trihydrochloride** are not readily available in public repositories, the following sections outline the expected spectral characteristics based on the analysis of chitooligosaccharides and provide representative data where possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of oligosaccharides. The proton (¹H) and carbon-13 (¹³C) NMR spectra of chitooligosaccharides are complex due to the similarity of the monosaccharide units. However, distinct signals can be observed for the anomeric protons and carbons, as well as for the protons and carbons at the linkage sites.

Expected ¹H NMR Chemical Shifts (in D₂O): The chemical shifts of the anomeric protons (H-1) are typically found in the downfield region of the spectrum. The protons of the reducing end unit will show distinct signals from the internal and non-reducing end units.

Proton	Expected Chemical Shift (ppm)	Multiplicity
H-1 (non-reducing)	~4.8	d
H-1 (internal)	~4.6	d
H-1 (reducing, α)	~5.2	d
H-1 (reducing, β)	~4.7	d
H-2	~3.2	m
H-3 to H-6	3.5 - 4.0	m

Expected ¹³C NMR Chemical Shifts (in D₂O): The anomeric carbons (C-1) are the most deshielded of the ring carbons. The carbon involved in the glycosidic linkage (C-4) will also show a characteristic downfield shift.



Carbon	Expected Chemical Shift (ppm)
C-1 (non-reducing)	~102
C-1 (internal)	~102
C-1 (reducing, α)	~92
C-1 (reducing, β)	~96
C-2	~58
C-3	~72
C-4	~80
C-5	~77
C-6	~63

Infrared (IR) Spectroscopy

The FTIR spectrum of **chitotriose trihydrochloride** is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment
3500-3200	O-H and N-H stretching (broad)
3000-2800	C-H stretching
~1630	Amide I (C=O stretch of residual N-acetyl groups, if present) and N-H bending (of NH ₃ +)
~1520	Amide II (N-H bending and C-N stretching) and N-H bending (of NH_3^+)
~1150-1000	C-O and C-C stretching, C-O-C stretching of the glycosidic bond

Mass Spectrometry (MS)



Mass spectrometry of chitooligosaccharides typically involves soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). For **chitotriose trihydrochloride**, the protonated molecule [M+H]⁺ would be expected.

Expected Mass Spectrometry Data (ESI-MS):

Ion	Calculated m/z
[M+H]+	504.2 (for the free amine)
[M+Na]+	526.2 (for the free amine)

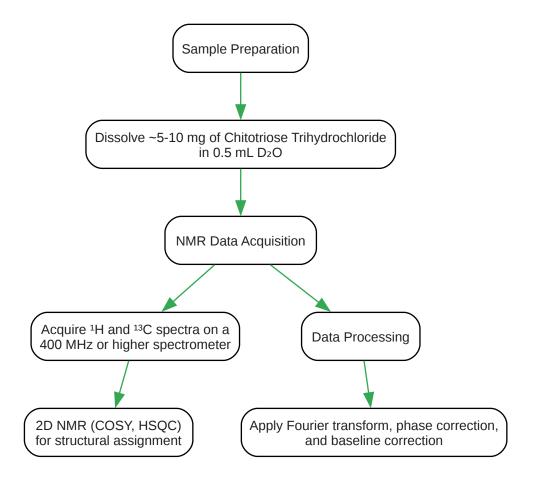
Fragmentation in MS/MS experiments would primarily occur at the glycosidic bonds, leading to the loss of one or two glucosamine units.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **chitotriose trihydrochloride**.

NMR Spectroscopy





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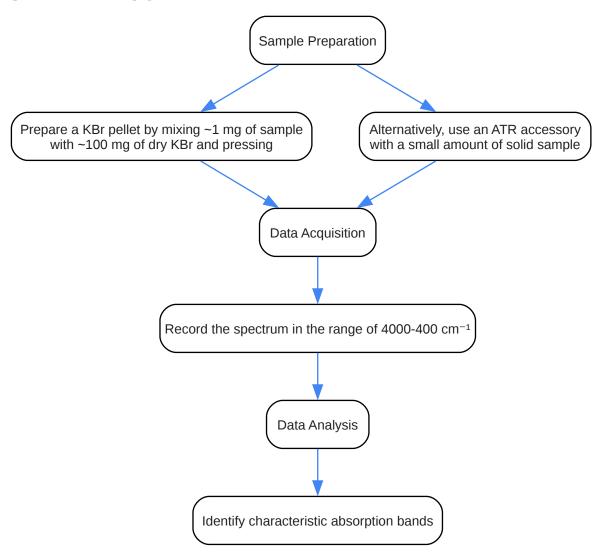
Caption: General workflow for NMR analysis.

- Sample Preparation: Dissolve approximately 5-10 mg of chitotriose trihydrochloride in 0.5 mL of deuterium oxide (D₂O).
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the proton spectrum with water suppression.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
- 2D NMR: For complete assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).



• Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to an internal standard (e.g., DSS or TSP).

IR Spectroscopy



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Caption: Workflow for FTIR spectroscopic analysis.

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly mixing
approximately 1 mg of chitotriose trihydrochloride with 100 mg of dry KBr powder and
pressing the mixture into a transparent disk. Alternatively, for Attenuated Total Reflectance
(ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.



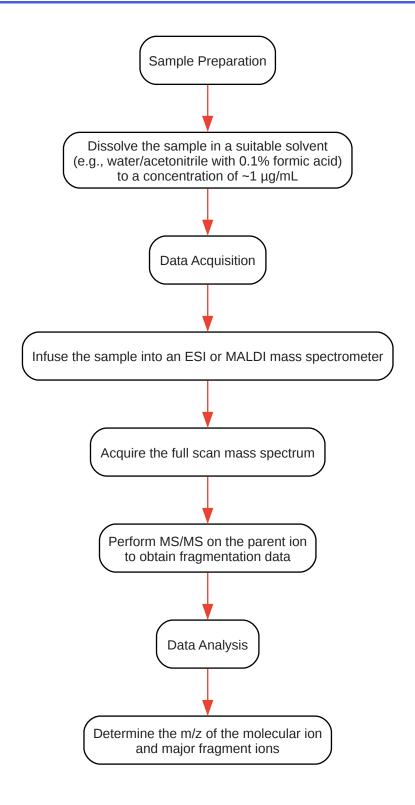




- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000 to 400 cm⁻¹).
- Data Analysis: Identify the absorption peaks and assign them to the corresponding functional group vibrations.

Mass Spectrometry





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Caption: General workflow for Mass Spectrometry analysis.

• Sample Preparation: Dissolve the **chitotriose trihydrochloride** in a solvent compatible with the ionization source (e.g., a mixture of water and acetonitrile with 0.1% formic acid for ESI).



The final concentration should be in the low µg/mL to ng/mL range.

- Instrumentation: Use a mass spectrometer equipped with an ESI or MALDI source.
- Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion.
- Tandem MS (MS/MS): Select the molecular ion as the precursor ion and perform collisioninduced dissociation (CID) to generate a fragment ion spectrum.
- Data Analysis: Analyze the spectra to determine the mass-to-charge ratios of the parent and fragment ions and propose fragmentation pathways.

Conclusion

This guide provides an overview of the expected spectroscopic data for **chitotriose trihydrochloride** and general protocols for its acquisition. While a dedicated public database of spectra for this specific compound is not currently available, the information presented here, based on the well-understood behavior of chitooligosaccharides, serves as a valuable resource for researchers in the fields of carbohydrate chemistry, biochemistry, and drug development. For definitive structural confirmation, it is recommended to acquire the spectroscopic data following the outlined protocols.

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